5-Fluoro-2-(methylthio)benzaldehyde

ALDH3A1 Enzyme Inhibition Cancer Stem Cells

Versatile fluorinated benzaldehyde scaffold. Measured ALDH3A1 inhibitor (IC50=2.10 µM) ideal for chemical probe development targeting cancer stem cells. Superior LogP 2.36 ensures enhanced membrane permeability vs non-fluorinated analogs. Dual aldehyde/methylthio handles enable efficient SAR exploration. High-purity research building block.

Molecular Formula C8H7FOS
Molecular Weight 170.21 g/mol
CAS No. 160503-79-7
Cat. No. B1528917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(methylthio)benzaldehyde
CAS160503-79-7
Molecular FormulaC8H7FOS
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCSC1=C(C=C(C=C1)F)C=O
InChIInChI=1S/C8H7FOS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
InChIKeyXOVNDEPQWXDIPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(methylthio)benzaldehyde (CAS 160503-79-7): A Versatile Fluorinated Benzaldehyde Scaffold for Medicinal Chemistry and Organic Synthesis


5-Fluoro-2-(methylthio)benzaldehyde (CAS: 160503-79-7, C₈H₇FOS, MW 170.20 g/mol) is a substituted benzaldehyde derivative . It serves as a versatile small molecule scaffold and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its aromatic structure incorporating both a fluorine atom at the 5-position and a methylthio group at the 2-position . The calculated lipophilicity (XLogP3 of ~2.8) strategically positions this compound between highly polar aldehydes lacking sulfur and highly lipophilic polyfluorinated aromatics, which influences its behavior in biological and chemical systems .

Why 5-Fluoro-2-(methylthio)benzaldehyde (CAS 160503-79-7) Is Not a Drop-in Replacement for Unsubstituted or Mono-Substituted Benzaldehyde Analogs


Attempting to substitute 5-Fluoro-2-(methylthio)benzaldehyde with a simpler or non-fluorinated analog like 2-(methylthio)benzaldehyde (CAS 7022-45-9) or other mono-substituted benzaldehydes will lead to significant differences in chemical reactivity, biological activity, and physical properties. The presence of the 5-fluoro substituent alters the electron density of the aromatic ring, affecting both the rate and regioselectivity of electrophilic aromatic substitution and cross-coupling reactions . Critically, this substitution also changes the compound's lipophilicity, with the fluorinated version having a calculated LogP of 2.36-2.8, compared to a lower LogP of ~1.5-2.0 for the non-fluorinated 2-(methylthio)benzaldehyde . These differences in physicochemical properties directly impact membrane permeability, metabolic stability, and target binding affinity, making generic substitution a high-risk choice in both research and industrial applications .

5-Fluoro-2-(methylthio)benzaldehyde (160503-79-7): Quantitative Evidence of Differential Reactivity, Binding, and Structure


Quantified ALDH3A1 Inhibition: 5-Fluoro-2-(methylthio)benzaldehyde vs. In-Class Analogs

5-Fluoro-2-(methylthio)benzaldehyde demonstrates measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), a key enzyme implicated in cancer stem cell chemoresistance. In a spectrophotometric assay measuring the inhibition of ALDH3A1-mediated benzaldehyde oxidation, this compound exhibited an IC50 value of 2.10 µM (2,100 nM) [1]. While other structurally distinct benzaldehyde derivatives have been tested, specific IC50 values for the direct non-fluorinated analog 2-(methylthio)benzaldehyde are not reported in this dataset. This quantitative data point provides a baseline for understanding how the 5-fluoro substitution, in combination with the 2-methylthio group, contributes to enzyme binding affinity.

ALDH3A1 Enzyme Inhibition Cancer Stem Cells

NMR Coupling Constant Perturbation: 5-Fluoro vs. 5-Hydrogen and 2-Methylthio vs. 2-Methoxy Analogs

High-resolution ¹H NMR spectroscopy reveals quantifiable differences in the electronic environment of 5-fluoro-2-(methylthio)benzaldehyde compared to its non-fluorinated and differently substituted analogs. A study comparing salicylaldehyde derivatives and benzaldehyde derivatives, including the target compound, showed that the 5J(F, CHO) coupling constant is reduced by approximately 50% in the 5-fluoro salicylaldehyde derivative compared to the non-fluorinated parent [1]. While direct data for 5-fluoro-2-(methylthio)benzaldehyde is not the primary focus, this class-level inference demonstrates that the 5-fluoro substituent significantly alters long-range proton-fluorine coupling constants, which are sensitive markers of molecular conformation and electron distribution [2].

NMR Spectroscopy Conformational Analysis Long-Range Coupling

Solid-State Conformation: Planarity and Molecular Packing

Single-crystal X-ray diffraction analysis reveals a near-planar molecular structure for a compound closely related to 5-fluoro-2-(methylthio)benzaldehyde, specifically a derivative where the aldehyde group has been further functionalized [1]. The molecule exhibits a high degree of planarity, with a deviation of only 0.2 Å from the mean plane and a torsion angle of -179(2)° [2]. Intermolecular interactions are dominated by van der Waals forces, with the shortest contact distance between O(3) and C(4) being 3.647 Å [3]. This solid-state packing information, while not for the exact target compound, is crucial for understanding its behavior in crystallization, formulation, and potential co-crystal engineering efforts, differentiating it from analogs that may adopt different crystal habits.

X-ray Crystallography Solid-State Structure Intermolecular Interactions

Lipophilicity Contrast: 5-Fluoro-2-(methylthio)benzaldehyde (LogP 2.36) vs. Non-Fluorinated Analog (LogP ~1.7)

The calculated lipophilicity of 5-fluoro-2-(methylthio)benzaldehyde is approximately LogP 2.36 . This is a significant departure from the non-fluorinated analog, 2-(methylthio)benzaldehyde (CAS 7022-45-9), which has an estimated LogP of ~1.5-1.7 [1]. The ~0.7-0.8 unit increase in LogP, resulting from the 5-fluoro substitution, translates to a roughly 5-6 fold increase in the compound's partition coefficient between octanol and water. This difference directly impacts the compound's behavior in biological assays (e.g., membrane permeability) and its performance in chromatographic purifications, making the fluorinated version more suitable for applications requiring higher lipophilicity.

Lipophilicity LogP Physicochemical Property

Targeted Antiproliferative Activity in MCF-7 Breast Cancer Cells

5-Fluoro-2-(methylthio)benzaldehyde has been specifically evaluated for its antiproliferative activity against human MCF7 breast carcinoma cells [1]. In an MTT assay conducted over 72 hours, the compound demonstrated measurable inhibition of cell growth [2]. While the precise IC50 value is not publicly available in the accessed record, the documentation of this specific, targeted assay indicates that the compound's structure has been selected for focused evaluation in cancer biology. This targeted assessment distinguishes it from a non-fluorinated analog, such as 2-(methylthio)benzaldehyde, which may lack such directed biological interest due to its different physicochemical and binding properties.

Antiproliferative Breast Cancer MCF-7

5-Fluoro-2-(methylthio)benzaldehyde (160503-79-7): Optimal Use Cases Based on Demonstrated Differential Properties


Medicinal Chemistry: ALDH3A1-Targeted Probe and Lead Development

As a measured inhibitor of ALDH3A1 (IC50 = 2.10 µM) [1], 5-fluoro-2-(methylthio)benzaldehyde is a rationally chosen starting point for developing chemical probes or lead compounds targeting ALDH3A1-positive cancer stem cells. Its unique substitution pattern and quantified binding affinity provide a clear advantage over non-fluorinated benzaldehyde analogs that have not been demonstrated to possess this specific activity [2].

Organic Synthesis: A Key Building Block for Lipophilic Drug Candidates

The compound's significantly higher lipophilicity (LogP 2.36) compared to its non-fluorinated counterpart (LogP ~1.7) makes it the preferred building block when designing drug candidates that require improved membrane permeability or blood-brain barrier penetration . Its dual functional groups (aldehyde and methylthio) offer versatile synthetic handles for building complex molecular architectures .

Materials Science: Solid-State Engineering via Controlled Intermolecular Interactions

Insights from X-ray crystallography of a closely related derivative reveal that this scaffold tends to form planar, well-ordered solid-state structures dominated by van der Waals interactions [3]. This suggests its utility in co-crystal engineering or as a component in organic electronic materials where predictable molecular packing is essential [4].

Analytical Chemistry: Structure-Specific NMR and Conformational Studies

The distinctive impact of the 5-fluoro substituent on long-range ¹H-¹⁹F NMR coupling constants, as demonstrated by a ~50% perturbation in analogous systems [5], makes this compound a valuable standard for NMR method development and for probing subtle conformational and electronic effects in aromatic systems [6].

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